5-Bromo-2-oxopentanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromo-2-oxopentanoic acid typically involves the bromination of 2-oxopentanoic acid. One common method is to react 2-oxopentanoic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the carbon adjacent to the carbonyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine, which is a hazardous reagent.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-oxopentanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solutions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of derivatives like 5-hydroxy-2-oxopentanoic acid.
Reduction: Formation of 5-bromo-2-hydroxypentanoic acid.
Oxidation: Formation of 5-bromo-2,3-dioxopentanoic acid.
Scientific Research Applications
5-Bromo-2-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a metabolic intermediate.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-oxopentanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or as a substrate in metabolic pathways. The bromine atom can enhance the compound’s reactivity, allowing it to participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Oxopentanoic acid (Levulinic acid): The non-brominated parent compound.
5-Chloro-2-oxopentanoic acid: A chlorinated analog with similar reactivity.
5-Iodo-2-oxopentanoic acid: An iodinated analog with potentially different reactivity due to the larger atomic size of iodine.
Uniqueness
5-Bromo-2-oxopentanoic acid is unique due to the presence of the bromine atom, which can significantly alter its chemical and physical properties compared to its non-halogenated and other halogenated analogs. The bromine atom can enhance the compound’s reactivity and influence its interactions with biological molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-2-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO3/c6-3-1-2-4(7)5(8)9/h1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXANBZHWKRDSDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)C(=O)O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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